molecular formula C15H12N2O3S B2600428 2-(4-Methoxyphenyl)sulfonylquinoxaline CAS No. 338394-62-0

2-(4-Methoxyphenyl)sulfonylquinoxaline

Cat. No.: B2600428
CAS No.: 338394-62-0
M. Wt: 300.33
InChI Key: RGXQURWAQNHJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)sulfonylquinoxaline is a quinoxaline derivative that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a quinoxaline core, which is a bicyclic structure containing a benzene ring fused with a pyrazine ring, and a sulfonamide group attached to a 4-methoxyphenyl moiety. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)sulfonylquinoxaline typically involves a multi-step process. One common method starts with the chlorosulfonation of 2-(4-methoxyphenyl)quinoxaline using chlorosulfonic acid, resulting in the formation of 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride. This intermediate is then reacted with various aromatic amines under solvent-free conditions to yield the desired quinoxaline sulfonamide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, are likely applied to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)sulfonylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted quinoxaline sulfonamides .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)sulfonylquinoxaline involves its interaction with various molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline core can intercalate with DNA, disrupting cellular processes. These interactions contribute to the compound’s antibacterial, antifungal, and anticancer activities .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-20-11-6-8-12(9-7-11)21(18,19)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXQURWAQNHJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)sulfonylquinoxaline
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)sulfonylquinoxaline
Reactant of Route 3
Reactant of Route 3
2-(4-Methoxyphenyl)sulfonylquinoxaline
Reactant of Route 4
Reactant of Route 4
2-(4-Methoxyphenyl)sulfonylquinoxaline
Reactant of Route 5
Reactant of Route 5
2-(4-Methoxyphenyl)sulfonylquinoxaline
Reactant of Route 6
2-(4-Methoxyphenyl)sulfonylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.